3-[4-(2-Methoxyethoxy)phenyl]azetidine;hydrochloride
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Overview
Description
3-[4-(2-Methoxyethoxy)phenyl]azetidine hydrochloride is a chemical compound with the CAS Number: 2375261-57-5 . It has a molecular weight of 243.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(4-(2-methoxyethoxy)phenyl)azetidine hydrochloride . The InChI code is 1S/C12H17NO2.ClH/c1-14-6-7-15-12-4-2-10(3-5-12)11-8-13-9-11;/h2-5,11,13H,6-9H2,1H3;1H . This indicates that the compound contains a methoxyethoxy group attached to a phenyl group, which is further attached to an azetidine ring.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Synthesis and Reactivity
Synthesis of Azaheterocycles : Azetidine derivatives, such as 2-aryl-3,3-dichloroazetidines, have been synthesized through reduction and cycloaddition reactions, revealing their potential as intermediates in organic synthesis. These compounds exhibit interesting reactivity, including ring contraction and hydrolysis under certain conditions, which can lead to the formation of aziridines and aroylaziridines, respectively (Dejaegher, Mangelinckx, & de Kimpe, 2002).
Antimicrobial Agents : Certain azetidinone derivatives have been synthesized and evaluated for their antimicrobial activity, showing effectiveness against various microbes such as Bacillus anthracis, Staphylococcus aureus, and Candida albicans. This highlights the potential of azetidinone compounds in developing new antimicrobial agents (Halve, Bhadauria, & Dubey, 2007).
Potential in Medicinal Chemistry
Antitumor Agents : Research on 3-phenoxy-1,4-diarylazetidin-2-ones suggests their application as tubulin-targeting antitumor agents. These compounds have shown potent antiproliferative effects in breast cancer cells and interact at the colchicine-binding site on β-tubulin, indicating their potential in cancer therapy (Greene et al., 2016).
Cholesterol Absorption Inhibitors : The design and synthesis of azetidinone derivatives as inhibitors of intestinal cholesterol absorption have been explored, demonstrating their capability to significantly reduce serum cholesterol levels. This research provides insights into the development of new treatments for hypercholesterolemia (Rosenblum et al., 1998).
Antioxidant Activity : Schiff bases and azetidines derived from phenyl urea derivatives have been synthesized and evaluated for their in-vitro antioxidant activity. Some compounds exhibited moderate to significant effects, underscoring the importance of these derivatives in medicinal chemistry for developing antioxidant agents (Nagavolu et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
3-[4-(2-methoxyethoxy)phenyl]azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-6-7-15-12-4-2-10(3-5-12)11-8-13-9-11;/h2-5,11,13H,6-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAKPPKZXMBWLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C2CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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